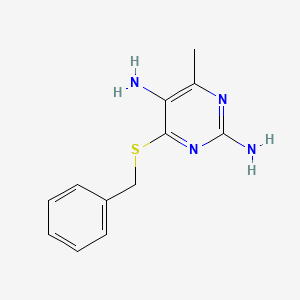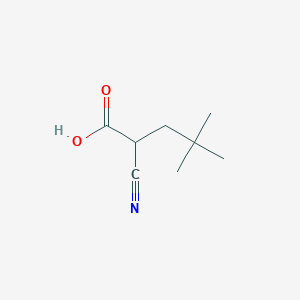
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound has a unique structure that includes both an ethyl and a methyl group, as well as a hydroxyl group attached to a butenedioate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 1-methyl 2-hydroxybut-2-enedioate can be achieved through esterification reactions. One common method involves the reaction of 4-ethyl 1-methyl 2-hydroxybut-2-enedioic acid with an alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Reactants: 4-Ethyl 1-methyl 2-hydroxybut-2-enedioic acid and an alcohol (e.g., methanol or ethanol).
Catalyst: Concentrated sulfuric acid or hydrochloric acid.
Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.
Product: this compound is formed along with water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethyl 1-methyl 2-hydroxybut-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl 1-methyl 2-hydroxybutanoate: Similar structure but lacks the double bond in the butenedioate backbone.
4-Ethyl 1-methyl 2-hydroxybut-2-enoate: Similar structure but lacks the second ester group.
Uniqueness
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate is unique due to the presence of both an ethyl and a methyl group, as well as a hydroxyl group attached to a butenedioate backbone. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
89966-32-5 |
|---|---|
Molekularformel |
C7H10O5 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
4-O-ethyl 1-O-methyl 2-hydroxybut-2-enedioate |
InChI |
InChI=1S/C7H10O5/c1-3-12-6(9)4-5(8)7(10)11-2/h4,8H,3H2,1-2H3 |
InChI-Schlüssel |
IYVCZUIWARVGNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



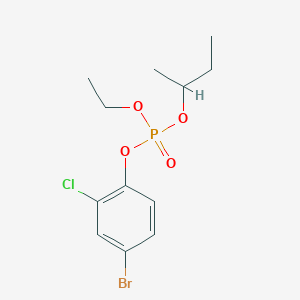
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)



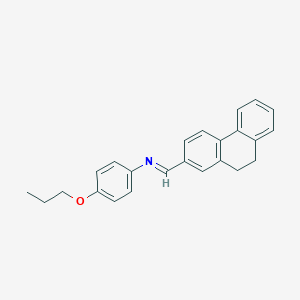
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
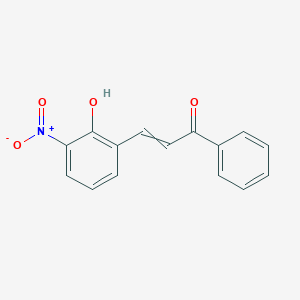
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
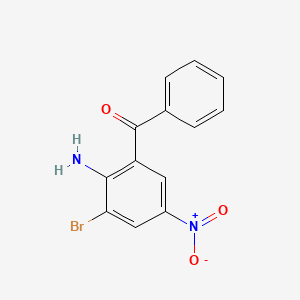
![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
